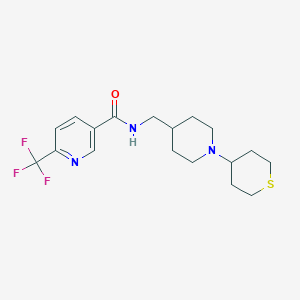
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H24F3N3OS and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a piperidine ring, a tetrahydrothiopyran moiety, and a trifluoromethyl-substituted nicotinamide. Understanding its biological activity is crucial for evaluating its potential in treating various medical conditions.
The molecular formula of this compound is C16H24F3N3OS, with a molecular weight of approximately 367.44 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The tetrahydrothiopyran and piperidine rings are known to influence receptor binding and modulation, which can lead to anxiolytic and anticonvulsant effects.
Target Receptors
- Serotonin Receptors : Interaction with serotonin receptors may modulate mood and anxiety levels.
- Dopamine Receptors : Potential effects on dopaminergic pathways could influence reward and motivation behaviors.
Biological Activity
Research indicates several biological activities associated with this compound:
Anticonvulsant Effects
Studies have shown that compounds with similar structures exhibit anticonvulsant properties. For instance, the blockade of kappa opioid receptors (KOR) has been linked to reduced seizure activity in animal models.
Anxiolytic Properties
The compound’s interaction with serotonin receptors suggests potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tetrahydrothiopyran Derivatives :
-
Kappa Opioid Receptor Antagonism :
- A study focused on the pharmacological profile of tetrahydrothiopyran derivatives revealed that specific compounds acted as selective KOR antagonists, leading to altered pain perception and hormonal responses.
- These findings highlight the therapeutic potential of such compounds in pain management.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the clinical applicability of this compound:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Widely distributed |
| Metabolism | Hepatic |
| Excretion | Renal |
Propiedades
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3OS/c19-18(20,21)16-2-1-14(12-22-16)17(25)23-11-13-3-7-24(8-4-13)15-5-9-26-10-6-15/h1-2,12-13,15H,3-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCQRDIBHPWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














